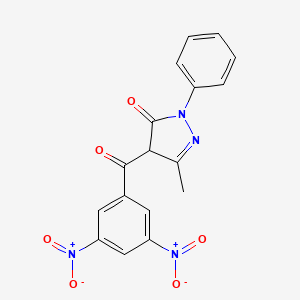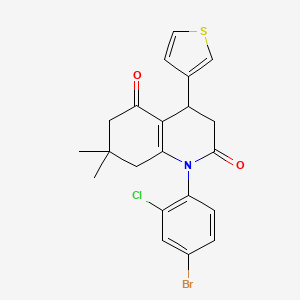![molecular formula C18H21ClN4OS B11495010 1-(2-chlorophenyl)-6-cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11495010.png)
1-(2-chlorophenyl)-6-cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CHLOROPHENYL)-6-CYCLOHEXYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of diazinopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclohexyl group, and a sulfanylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROPHENYL)-6-CYCLOHEXYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of DMF-DMA (dimethylformamide-dimethyl acetal) for methylation and cyclization processes . The reaction conditions often require refluxing in solvents like n-butanol or xylene, followed by the addition of bases such as NH4OAc (ammonium acetate) to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. The use of environmentally friendly catalysts and solvent-free conditions can be considered to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLOROPHENYL)-6-CYCLOHEXYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene moiety to a thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: Its unique chemical structure makes it a candidate for use in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-6-CYCLOHEXYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For example, it has been shown to inhibit CDK2 (cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of cyclin-CDK complexes and the activation of apoptotic signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar heterocyclic structure and has been studied for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Another related compound with potential biological activities, including antiproliferative effects.
Pyrimido[4,5-d]pyrimidine: Structurally similar and known for its diverse biological activities, such as antimicrobial and anti-inflammatory properties.
Uniqueness
1-(2-CHLOROPHENYL)-6-CYCLOHEXYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE stands out due to its unique combination of a chlorophenyl group, a cyclohexyl group, and a sulfanylidene moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21ClN4OS |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-6-cyclohexyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H21ClN4OS/c19-14-8-4-5-9-15(14)23-16-13(17(24)21-18(23)25)10-22(11-20-16)12-6-2-1-3-7-12/h4-5,8-9,12,20H,1-3,6-7,10-11H2,(H,21,24,25) |
InChI Key |
MUFVQPYCJZSPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(NC2)N(C(=S)NC3=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11494928.png)
![methyl 2-({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B11494934.png)
![Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11494941.png)
![1-acetyl-N-[4-(dimethylamino)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B11494951.png)
![4-fluoro-8-[(2-fluorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11494956.png)
![3-[(2-hydroxyethyl)amino]-5-morpholino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11494962.png)
![1-(4-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11494964.png)
![Methyl 4-{[2-({[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]carbamoyl}benzoate](/img/structure/B11494966.png)

![(5Z)-5-[(1-Benzyl-1H-indol-3-YL)methylidene]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-4,6-dione](/img/structure/B11494992.png)
![4-(4-chlorophenyl)-7,7-dimethyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11494996.png)
![7-{2-[(4-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11495003.png)

![N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide](/img/structure/B11495016.png)
